Practolol is a beta-adrenergic antagonist, specifically a selective beta-1 blocker, which was primarily used in the emergency treatment of cardiac arrhythmias. Its chemical formula is and it has a molar mass of approximately 266.34 g/mol . Despite its initial therapeutic applications, practolol was withdrawn from the market due to severe adverse effects, including oculomucocutaneous syndrome, which encompasses symptoms such as keratoconjunctivitis sicca and other serious skin reactions .
Practolol acts as a competitive antagonist at beta-1 adrenergic receptors, primarily located in the heart []. These receptors respond to epinephrine and norepinephrine, hormones that increase heart rate and contractility. By binding to the receptor site, Practolol prevents these hormones from exerting their effects, leading to a slower heart rate and reduced blood pressure [].
Practolol was originally developed and introduced in the 1960s as a beta-blocker medication for angina pectoris (chest pain) []. However, its use in clinical practice largely ceased due to the discovery of rare but severe side effects, including a life-threatening skin condition known as exfoliative dermatitis []. Despite its withdrawal from clinical use, Practolol continues to be employed in scientific research for various purposes.
Practolol acts as a non-selective beta-blocker, meaning it binds to both beta-1 and beta-2 adrenergic receptors []. These receptors are involved in various physiological processes, including heart rate regulation, blood vessel constriction, and airway smooth muscle relaxation.
By studying the effects of Practolol on these receptors in cell cultures or animal models, researchers can gain insights into the specific roles of beta-adrenergic signaling pathways in different tissues. This information can be valuable for developing new medications that target specific beta-adrenergic receptors for various therapeutic applications [, ].
The case of Practolol is a cautionary tale in drug development. Understanding how Practolol caused rare but severe side effects can help researchers develop safer medications in the future. Studies investigating the mechanisms by which Practolol induced exfoliative dermatitis can provide valuable insights into potential immune responses triggered by certain drugs [].
The synthesis of practolol can be summarized in several steps:
Practolol has been studied for its interactions with various drugs. Notably:
Practolol shares structural similarities and pharmacological properties with several other beta-blockers. Here are some comparable compounds:
| Compound | Selectivity | Key Differences |
|---|---|---|
| Propranolol | Non-selective | Broader action on both beta-1 and beta-2 receptors; fewer severe side effects compared to practolol. |
| Acebutolol | Beta-1 selective | Less toxic profile; used for hypertension and arrhythmias without severe skin reactions. |
| Timolol | Non-selective | Primarily used in glaucoma treatment; fewer reports of severe adverse reactions compared to practolol. |
| Atenolol | Beta-1 selective | Generally better tolerated; lower incidence of adverse skin reactions. |
Practolol's unique toxicity profile, particularly the oculomucocutaneous syndrome, sets it apart from these similar compounds, making it less favorable for clinical use despite its initial therapeutic potential .
Practolol is a β-adrenergic receptor antagonist with the molecular formula C₁₄H₂₂N₂O₃ and a molecular weight of 266.34 g/mol [1] [2]. The compound contains 14 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms, forming a complex organic structure characteristic of beta-blocker medications.
The structural framework of practolol consists of three main components: an acetanilide moiety, a propanolol chain, and an isopropylamine group [1] [2]. The molecule features a phenyl ring substituted with an acetamide group, connected through an ether linkage to a 2-hydroxy-3-(isopropylamino)propyl chain. This arrangement creates a single chiral center at the carbon bearing the hydroxyl group, resulting in the existence of two enantiomeric forms.
The IUPAC name for practolol is N-{4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl}acetamide [1] [3]. Alternative systematic names include acetamide, N-[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]- and N-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)acetamide [1] [4].
Practolol belongs to the chemical class of acetanilides, which are organic compounds containing an acetamide group conjugated to a phenyl group [2]. The compound is further classified as a phenoxypropanolamine derivative, placing it within the broader category of β-adrenergic receptor antagonists. The structural classification system identifies practolol as containing multiple functional groups including acetamides, secondary alcohols, amino alcohols, and phenol ethers [2].
Practolol exhibits distinct thermal properties that are characteristic of its molecular structure. The melting point of practolol has been experimentally determined to be 134-136°C [2] [5] [6]. This relatively high melting point reflects the compound's ability to form intermolecular hydrogen bonds through its hydroxyl and amino functional groups, creating a stable crystalline structure.
The boiling point of practolol is estimated to be approximately 409.54°C [5] [6]. This high boiling point is consistent with the compound's molecular weight and the presence of multiple polar functional groups that contribute to intermolecular attractive forces. The density of practolol is estimated to be 1.0807 g/cm³ [5] [6], indicating that the compound is slightly denser than water, which is typical for organic compounds containing aromatic rings and multiple heteroatoms.
The solubility characteristics of practolol demonstrate its amphiphilic nature, with both hydrophilic and lipophilic properties. The compound exhibits limited water solubility with a measured value of 0.49 mg/mL [2]. This low aqueous solubility is attributed to the presence of the aromatic ring and the alkyl chain, which contribute to the compound's hydrophobic character.
In organic solvents, practolol shows enhanced solubility. The compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 15 mg/mL [7], making it suitable for various analytical and research applications. Practolol also demonstrates slight solubility in methanol [6], indicating its compatibility with polar protic solvents.
The octanol-water partition coefficient (log P) of practolol ranges from 0.53 to 0.83 [2] [6], indicating moderate lipophilicity. This partition coefficient value suggests that practolol has balanced hydrophilic and lipophilic properties, which is advantageous for membrane permeability and bioavailability. The relatively low log P value reflects the compound's ability to interact with both aqueous and lipid environments.
Practolol exhibits characteristic spectroscopic properties that enable its identification and quantification. The compound contains multiple chromophoric groups, including the aromatic ring and the acetamide functionality, which contribute to its ultraviolet absorption characteristics [8] [9]. The presence of the substituted benzene ring results in characteristic absorption bands in the UV region, typically around 250-300 nm [10].
The infrared spectrum of practolol would be expected to show characteristic absorption bands for the various functional groups present in the molecule. The acetamide group would contribute absorption bands around 1650-1680 cm⁻¹ for the carbonyl stretch and around 3300-3500 cm⁻¹ for the N-H stretch [11] [12]. The hydroxyl group would exhibit a broad absorption band around 3200-3600 cm⁻¹, while the aromatic C-H stretches would appear around 3000-3100 cm⁻¹ [11].
Nuclear magnetic resonance spectroscopy provides detailed structural information for practolol. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the hydroxyl proton, amino protons, and the various aliphatic protons in the propyl chain and isopropyl group [13]. The ¹³C NMR spectrum would display signals corresponding to the 14 carbon atoms in the molecule, with the carbonyl carbon appearing in the downfield region around 170-175 ppm [14] [13].
The R-(+)-enantiomer of practolol (CAS number 37936-66-6) exhibits dextrorotatory optical activity, rotating plane-polarized light in the clockwise direction [15] [16]. This enantiomer possesses the R configuration at the asymmetric carbon center, which is located at the carbon bearing the hydroxyl group in the propanolol chain [17].
Pharmacologically, R-(+)-practolol demonstrates significantly lower β-adrenergic receptor antagonist activity compared to its S-(-)-counterpart [17] [18]. Studies have shown that the R-enantiomer exhibits reduced potency in blocking β-adrenergic receptors, with the S-configuration being strongly preferred for optimal receptor binding and antagonist activity [17]. This stereoselectivity is consistent with the general pattern observed in β-adrenergic antagonists, where the S-enantiomer typically exhibits higher affinity for the receptor binding site.
The S-(-)-enantiomer of practolol (CAS number 37936-65-5) displays levorotatory optical activity, rotating plane-polarized light in the counterclockwise direction [15] [16]. This enantiomer possesses the S configuration at the asymmetric carbon center, which corresponds to the preferred configuration for β-adrenergic antagonist activity [17].
Pharmacological studies have demonstrated that S-(-)-practolol exhibits significantly higher β-adrenergic receptor antagonist activity compared to the R-(+)-enantiomer [17] [18]. The enhanced potency of the S-enantiomer is attributed to its optimal spatial arrangement for interaction with the β-adrenergic receptor binding site. Research has shown that compounds containing the S configuration at the drug asymmetric center demonstrate enhanced potency and tissue selectivity compared to their R-counterparts [17].
Racemic practolol (CAS number 6673-35-4) consists of an equimolar mixture of both R-(+)- and S-(-)-enantiomers, resulting in a compound that is optically inactive [15] [19]. The racemic mixture exhibits no net rotation of plane-polarized light because the equal and opposite rotations of the individual enantiomers cancel each other out [16] [19].
The pharmacological properties of racemic practolol represent an intermediate between those of the pure enantiomers [20] [17]. While the S-(-)-enantiomer provides the primary β-adrenergic antagonist activity, the presence of the less active R-(+)-enantiomer results in an overall reduction in potency compared to the pure S-enantiomer. This mixed activity profile has implications for therapeutic applications, as the inactive enantiomer may contribute to side effects without providing therapeutic benefit [17].
The structure-activity relationship (SAR) of practolol reveals critical molecular features that determine its β-adrenergic receptor antagonist activity [21] [22]. The presence of the 4-acetamidophenoxy substituent is essential for selectivity toward β₁-adrenergic receptors, distinguishing practolol from non-selective β-blockers like propranolol [2] [20].
The hydroxyl group at the β-position of the propanolol chain is crucial for receptor binding, as it forms hydrogen bonds with the receptor binding site [17]. The stereochemistry at this position is particularly important, with the S-configuration providing optimal orientation for receptor interaction. The isopropylamine group contributes to the compound's affinity for the receptor, with the specific spatial arrangement of this group influencing both potency and selectivity [17].
Structural modifications to the practolol framework have revealed that changes to the aromatic substitution pattern significantly affect both potency and selectivity [23]. The acetamide group provides selectivity for β₁-receptors over β₂-receptors, while maintaining the essential hydrogen bonding capabilities required for receptor binding. The ether linkage connecting the aromatic ring to the propanolol chain provides the appropriate spatial relationship between the aromatic and aliphatic portions of the molecule [23].
The conventional chemical synthesis of practolol has been extensively studied since its initial development by researchers at Imperial Chemical Industries (ICI) in the early 1970s [1]. The traditional synthetic approach involves the reaction of 4-acetamidophenol (paracetamol) with epichlorohydrin under basic conditions, followed by ring opening with isopropylamine.
The synthesis proceeds through a two-step mechanism. Initially, paracetamol undergoes a nucleophilic substitution reaction (SN2) with epichlorohydrin in the presence of sodium hydroxide, forming the intermediate epoxide N-(4-(oxiran-2-ylmethoxy)phenyl)acetamide [1] [2]. This epoxidation step typically yields 38% of the desired intermediate, with competing side reactions producing unwanted dimeric by-products such as N,N-((2-hydroxypropane-1,3-diyl)bis(oxy))bis(4,1-phenylene))diacetamide [3].
The second step involves the regioselective ring opening of the epoxide intermediate with isopropylamine, producing racemic practolol. This nucleophilic attack occurs predominantly at the less hindered carbon center, following standard epoxide ring-opening regioselectivity rules [1]. The overall yield for this conventional two-step synthesis ranges from 28-38%, depending on reaction conditions and purification methods [2] [3].
Optimization studies have revealed that reaction conditions significantly impact both yield and selectivity. The use of catalytic amounts of base rather than stoichiometric quantities reduces the formation of dimeric side products, leading to improved yields and simplified purification procedures [4] [3]. Temperature control is critical, with room temperature conditions generally providing optimal results for the initial SN2 reaction.
Alternative conventional routes have been explored, including the synthesis from glycerol derivatives. One approach utilizes (R)-2,3-O-isopropylideneglycerol as a chiral starting material, establishing the absolute configuration early in the synthetic sequence [5]. This method involves multiple steps but provides access to enantiomerically enriched material without the need for resolution procedures.
The stereochemical aspects of conventional synthesis present significant challenges. The standard route produces racemic practolol, requiring subsequent resolution to obtain the pharmacologically active (S)-enantiomer. Resolution techniques typically employ chiral chromatography or classical resolution with chiral acids, adding complexity and reducing overall efficiency [6] [7].
Lipase-catalyzed kinetic resolution has emerged as a powerful method for producing enantiopure practolol precursors. The most successful approach involves the kinetic resolution of racemic N-4-(3-chloro-2-hydroxypropoxy)phenylacetamide using various commercial lipase preparations [8] [9] [10].
Extensive enzyme screening studies have identified Pseudomonas cepacia sol-gel AK lipase as the most effective biocatalyst for this transformation. In optimized conditions using toluene as solvent and vinyl acetate as acyl donor, this enzyme achieves 50% conversion with 96% enantiomeric excess of the desired (S)-enantiomer [8] [9]. The reaction proceeds through selective acylation of the (S)-alcohol, leaving the (R)-alcohol unchanged and allowing for easy separation.
Alternative lipase systems have also shown promising results. Candida antarctica Lipase B (CALB) demonstrates excellent enantioselectivity with an E-value of 55, producing the (R)-chlorohydrin with 97% enantiomeric excess in 27% yield [4] [3]. The use of different immobilization supports, including ceramic and diatomaceous earth, affects both activity and selectivity of the lipase catalysts.
Solvent effects play a crucial role in lipase-mediated kinetic resolution. Studies comparing various organic solvents reveal that moderately polar, water-immiscible solvents such as tert-butyl methyl ether (TBME) and toluene provide optimal results [11]. Highly polar solvents like acetonitrile and dioxane lead to enzyme deactivation, likely due to disruption of the essential water layer surrounding the enzyme.
The reaction mechanism involves the formation of a tetrahedral intermediate between the lipase active site and the substrate alcohol. The chiral environment of the enzyme active site discriminates between enantiomers, leading to preferential acylation of one enantiomer over the other. The degree of enantioselectivity depends on the difference in activation energies for the competing reaction pathways.
Optimization of enzymatic conditions has focused on maximizing both conversion and enantioselectivity while minimizing reaction time and enzyme loading. Temperature optimization studies reveal that reactions performed at 50°C provide the best balance between reaction rate and enzyme stability for most lipase systems [11] [12].
Enzyme loading optimization demonstrates that 25-50% w/w enzyme relative to substrate provides optimal results. Higher enzyme loadings do not significantly improve reaction rates but increase costs, while lower loadings result in incomplete conversions within practical timeframes [11].
The choice of acyl donor significantly impacts reaction efficiency. Vinyl acetate emerges as the preferred acylating agent due to its irreversible nature and favorable thermodynamics. The use of 3-fold molar excess of vinyl acetate relative to substrate drives the equilibrium toward product formation while maintaining practical reaction volumes [11] [12].
Reaction monitoring and endpoint determination require careful consideration. Gas chromatography and high-performance liquid chromatography on chiral stationary phases provide accurate determination of conversion and enantiomeric excess. Reactions are typically terminated when approximately 50% conversion is achieved to maintain high enantiomeric purity of both product and remaining substrate [8] [9].
Scale-up considerations include enzyme recycling and immobilization strategies. Immobilized lipase preparations demonstrate good reusability, maintaining activity over multiple reaction cycles. Flow chemistry approaches using packed-bed reactors containing immobilized enzymes offer potential for continuous processing [11].
Advanced chemoenzymatic approaches combine the selectivity of enzymes with the efficiency of chemical transformations. The most sophisticated strategy employs alcohol dehydrogenase (ADH) catalyzed asymmetric reduction of prochiral ketones to establish the required stereochemistry directly [11] [12].
The key transformation utilizes lyophilized Escherichia coli cells harboring overexpressed recombinant alcohol dehydrogenase from Lactobacillus kefir (E. coli/Lk-ADH-Lica). This system catalyzes the asymmetric reduction of 2-(3-chloro-2-oxopropyl)-1H-isoindole-1,3(2H)-dione to the corresponding chlorohydrin with greater than 99% enantiomeric excess [11] [12].
The reaction conditions employ a biphasic system consisting of Tris-HCl buffer (pH 7.5) and 2-propanol (90:10 v/v) with 5% DMSO as cosolvent. The alcohol dehydrogenase requires NADH as cofactor, which is maintained at 1.0 mM concentration. Reactions are performed at 30°C for 48 hours with gentle agitation [12].
Cofactor regeneration represents a critical aspect of the chemoenzymatic approach. The use of 2-propanol as both solvent and sacrificial reductant enables continuous NADH regeneration through the reverse reaction catalyzed by the same enzyme. This strategy eliminates the need for expensive cofactor addition while maintaining high reaction efficiency [11].
The substrate scope of ADH-catalyzed reductions extends beyond the practolol precursor to include related β-blocker intermediates. This versatility enables the synthesis of multiple pharmaceutical targets using the same enzymatic methodology, improving the overall attractiveness of the approach [12].
Integration of enzymatic and chemical steps in "one-pot two-step" procedures significantly improves process efficiency. The ADH-catalyzed reduction is followed directly by chemical hydrazinolysis and reductive amination without intermediate isolation, reducing both time and material requirements [12].
The application of green chemistry principles to practolol synthesis has driven the development of more sustainable manufacturing processes. Biocatalytic approaches inherently address several green chemistry principles, including the use of renewable catalysts, mild reaction conditions, and reduced waste generation [8] [4] [11].
Atom economy considerations favor direct asymmetric synthesis over kinetic resolution approaches. While kinetic resolution is limited to 50% theoretical yield, direct asymmetric methods can achieve complete conversion to the desired enantiomer. The ADH-catalyzed approach exemplifies this principle, providing access to enantiopure products without the inherent waste associated with resolution techniques [11] [12].
Solvent selection based on green chemistry criteria prioritizes aqueous and bio-based solvents over traditional organic solvents. The development of aqueous-organic biphasic systems for enzymatic reactions reduces overall organic solvent consumption while maintaining high reaction efficiency [12].
Energy efficiency improvements result from the mild conditions employed in biocatalytic processes. Enzymatic reactions typically proceed at ambient or moderately elevated temperatures (30-50°C), contrasting with the higher temperatures often required for chemical transformations [8] [4] [11].
Waste minimization strategies include the development of recyclable catalyst systems and the elimination of toxic reagents. Immobilized enzymes can be recovered and reused multiple times, reducing catalyst consumption per unit of product. The replacement of heavy metal catalysts with enzymes eliminates the generation of toxic metal waste [3] [11].
Process intensification through flow chemistry and continuous processing offers additional environmental benefits. Continuous enzymatic processes reduce batch-to-batch variability while enabling precise control of reaction conditions and improved resource utilization [11].
Retrosynthetic analysis of practolol reveals multiple viable disconnection strategies, each offering distinct advantages for different synthetic objectives. The most common disconnection involves breaking the ether linkage between the phenyl ring and the propanol chain, leading to paracetamol and an appropriately substituted propanol derivative as key intermediates [1] [2].
An alternative disconnection strategy focuses on the propanolamine unit, suggesting the use of epichlorohydrin or glycidol derivatives as starting materials. This approach enables the introduction of stereochemistry early in the synthesis through the use of enantiomerically pure glycidol or asymmetric epoxidation methodology [5] [12].
Strategic considerations for large-scale synthesis favor routes that minimize the number of synthetic steps while maximizing overall yield and enantiomeric purity. The chemoenzymatic approach combining chemical synthesis of achiral intermediates with enzymatic resolution or asymmetric transformation represents an optimal balance of efficiency and selectivity [11] [12].
The choice between kinetic resolution and direct asymmetric synthesis depends on several factors including required scale, acceptable costs, and downstream processing capabilities. Kinetic resolution offers robust, well-established methodology but inherently limits theoretical yield to 50%. Direct asymmetric approaches provide higher atom economy but may require more sophisticated equipment and expertise [8] [11] [12].
Process development considerations include the availability and cost of starting materials, enzyme preparations, and specialized equipment. The use of readily available enzymes and standard laboratory equipment favors broader adoption of biocatalytic methods. Economic analysis must consider not only material costs but also environmental remediation expenses associated with different synthetic approaches [4] [3] [11].
Future directions in practolol synthesis focus on the development of improved enzyme variants through protein engineering and directed evolution. Enhanced enzymes with improved thermostability, broader substrate scope, and higher enantioselectivity will further improve the attractiveness of biocatalytic approaches. Additionally, the integration of artificial intelligence and machine learning in synthetic planning promises to identify novel retrosynthetic strategies and optimize reaction conditions more efficiently [12].